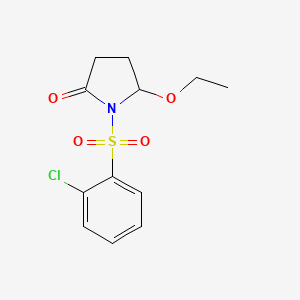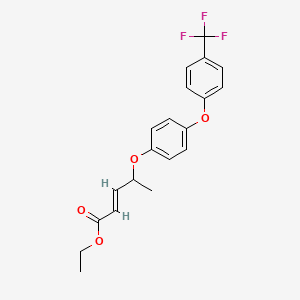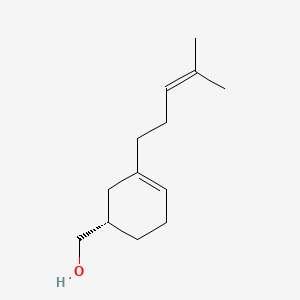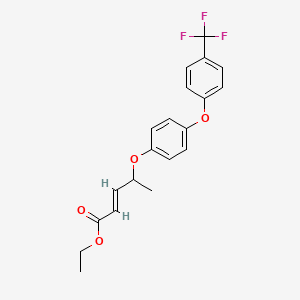
Difenopenten-ethyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Difenopenten-ethyl is a synthetic herbicide primarily used to control grass weeds in various crops such as cereals, soybeans, corn, and ornamentals . It is a phenoxy herbicide and is known for its selective action, being rapidly absorbed through the roots and leaf surfaces . The compound is largely considered obsolete but may still be available in some countries .
Métodos De Preparación
The synthesis of difenopenten-ethyl involves the esterification of 2-pentenoic acid with ethanol in the presence of a catalyst . The reaction typically requires heating and the use of a dehydrating agent to drive the reaction to completion. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Difenopenten-ethyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted products. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
Aplicaciones Científicas De Investigación
Difenopenten-ethyl has been used in scientific research primarily in the field of agriculture for weed control . Its applications extend to studying the absorption, translocation, and metabolism of herbicides in plants . Although its use in other fields like medicine and industry is limited, it serves as a model compound for studying the environmental fate and ecotoxicity of herbicides .
Mecanismo De Acción
Difenopenten-ethyl exerts its herbicidal effects by being rapidly absorbed through the roots and leaf surfaces of plants . It disrupts the normal growth processes of weeds, leading to their eventual death. The compound’s selective action is due to its limited apoplastic and symplastic translocation within the plant .
Comparación Con Compuestos Similares
Difenopenten-ethyl is similar to other phenoxy herbicides such as 2,4-D and MCPA . it is unique in its specific application for controlling grass weeds and its rapid absorption characteristics . Other similar compounds include:
2,4-D: Widely used for broadleaf weed control.
MCPA: Similar to 2,4-D but with different application rates and target weeds.
Dicamba: Another broadleaf herbicide with a different mode of action.
Propiedades
Número CAS |
78818-87-8 |
|---|---|
Fórmula molecular |
C20H19F3O4 |
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
ethyl (E)-4-[4-[4-(trifluoromethyl)phenoxy]phenoxy]pent-2-enoate |
InChI |
InChI=1S/C20H19F3O4/c1-3-25-19(24)13-4-14(2)26-16-9-11-18(12-10-16)27-17-7-5-15(6-8-17)20(21,22)23/h4-14H,3H2,1-2H3/b13-4+ |
Clave InChI |
NEHGWVYDSJWTJK-YIXHJXPBSA-N |
SMILES isomérico |
CCOC(=O)/C=C/C(C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F |
SMILES canónico |
CCOC(=O)C=CC(C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


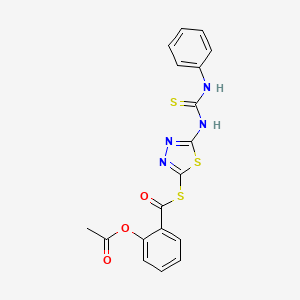
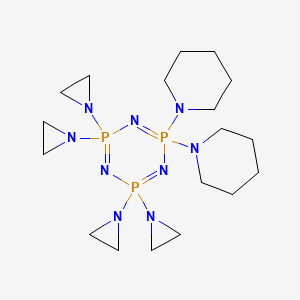
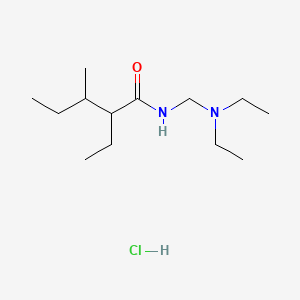



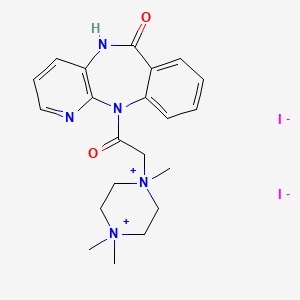
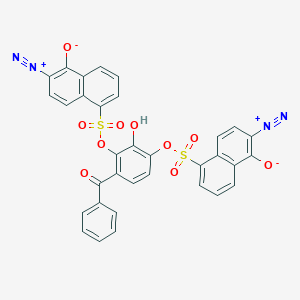

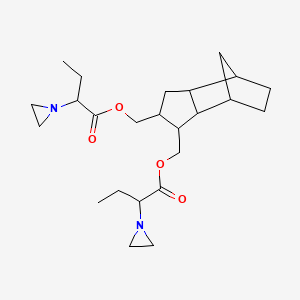
![(E)-3-(4-fluorophenyl)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]prop-2-en-1-one;oxalic acid](/img/structure/B12701972.png)
